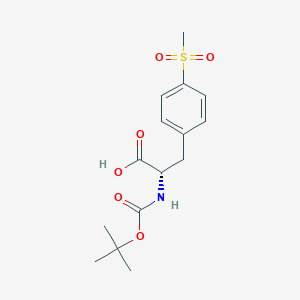

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(methylsulfonyl)phenyl)propanoic acid

Description

IUPAC Nomenclature

The systematic name follows substitutive nomenclature rules, prioritizing functional groups by seniority. The compound’s structure comprises:

- A propanoic acid backbone (principal chain).

- An amino group at position 2, protected by a tert-butoxycarbonyl (Boc) group.

- A 4-(methylsulfonyl)phenyl substituent at position 3.

The full IUPAC name is (S)-2-[(tert-butoxycarbonyl)amino]-3-[4-(methylsulfonyl)phenyl]propanoic acid . Breaking this down:

- Root name : Propanoic acid (three-carbon chain with a carboxylic acid at C1).

- Substituents :

- Boc-protected amino group (-NHCO₂C(CH₃)₃) at C2.

- 4-(methylsulfonyl)phenyl group (-C₆H₄-SO₂CH₃) at C3.

- Stereodescriptor : (S)-configuration at C2.

Constitutional Isomerism

Constitutional isomers of this compound could arise from variations in:

- Substituent positions : The methylsulfonyl group could occupy ortho, meta, or para positions on the phenyl ring. The para isomer (as in the target compound) is most common due to synthetic accessibility.

- Backbone modifications : Replacing the propanoic acid with a butanoic acid or altering the amino group’s position.

- Protecting groups : Substituting Boc with other carbamates (e.g., Fmoc or Cbz).

Table 1 summarizes key constitutional isomer possibilities:

| Isomer Type | Structural Variation | Example |

|---|---|---|

| Phenyl substituent | Methylsulfonyl at meta (3-position) | 3-(methylsulfonyl)phenyl variant |

| Backbone length | Butanoic acid instead of propanoic acid | 2-Boc-amino-4-(4-MeSO₂Ph)butanoic acid |

| Protecting group | Fluorenylmethyloxycarbonyl (Fmoc) | 2-Fmoc-amino-3-(4-MeSO₂Ph)propanoic acid |

The para-substituted isomer is thermodynamically favored due to reduced steric hindrance during synthesis.

Properties

Molecular Formula |

C15H21NO6S |

|---|---|

Molecular Weight |

343.4 g/mol |

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-methylsulfonylphenyl)propanoic acid |

InChI |

InChI=1S/C15H21NO6S/c1-15(2,3)22-14(19)16-12(13(17)18)9-10-5-7-11(8-6-10)23(4,20)21/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1 |

InChI Key |

KGQWAOAQUXTCFU-LBPRGKRZSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)S(=O)(=O)C)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)S(=O)(=O)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Route

| Step | Reaction Description | Reagents and Conditions | Notes | |

|---|---|---|---|---|

| 1 | Amino Group Protection | Reaction of L-phenylalanine with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) | Typically performed in an organic solvent like dichloromethane (DCM) at 0°C to room temperature | Protects the amino group to prevent side reactions during subsequent steps |

| 2 | Introduction of Methylsulfonyl Group | Electrophilic aromatic substitution on the para position of the phenyl ring using methylsulfonyl chloride (MsCl) and a base (e.g., pyridine or triethylamine) | Reaction carried out under inert atmosphere, often at 0–25°C to control regioselectivity and yield | Ensures selective sulfonylation at the para position |

| 3 | Chiral Center Preservation or Formation | Use of chiral starting materials (L-phenylalanine) or asymmetric synthesis techniques | Conditions optimized to avoid racemization | Maintains the S-configuration critical for biological activity |

| 4 | Purification | Crystallization or chromatographic techniques (e.g., flash chromatography) | Solvent systems such as ethyl acetate/hexane mixtures | Achieves high purity (>97%) of the final product |

Reaction Mechanisms and Considerations

- Boc Protection: The amino group nucleophilically attacks the carbonyl carbon of Boc-Cl, forming a carbamate linkage. The base scavenges the released HCl, driving the reaction forward.

- Methylsulfonyl Introduction: The aromatic ring undergoes electrophilic substitution with methylsulfonyl chloride, facilitated by the base which neutralizes HCl formed during the reaction.

- Chirality: Starting from L-phenylalanine ensures the S-configuration is retained. Careful control of reaction conditions prevents racemization, which is critical for the compound’s biological function.

Research Findings and Data Analysis

Purity and Yield

| Parameter | Typical Value |

|---|---|

| Purity (HPLC) | ≥ 97% |

| Yield (Overall) | 60–75% depending on scale and conditions |

| Molecular Weight | 343.4 g/mol |

| Molecular Formula | C15H21NO6S |

Analytical Characterization

- NMR Spectroscopy: Confirms Boc protection and methylsulfonyl substitution.

- Mass Spectrometry: Molecular ion peak consistent with expected molecular weight.

- Chiral HPLC: Confirms enantiomeric purity, ensuring S-configuration retention.

- Infrared Spectroscopy: Characteristic carbamate (Boc) and sulfonyl group absorptions.

Comparative Analysis with Related Compounds

| Compound | Boc Group | Sulfonyl Substituent | Stability | Reactivity |

|---|---|---|---|---|

| (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(methylsulfonyl)phenyl)propanoic acid | Present | Methylsulfonyl | High (due to Boc protection) | Moderate (due to sulfonyl group) |

| (S)-2-Amino-3-(4-methylsulfonylphenyl)propanoic acid | Absent | Methylsulfonyl | Lower (free amino group) | Higher reactivity |

| (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid | Present | None | High | Lower reactivity |

The Boc group provides stability by protecting the amino function, while the methylsulfonyl group modulates reactivity and enhances binding affinity in biological contexts.

Summary of Key Preparation Insights

- The Boc protection step is critical to prevent side reactions and maintain compound integrity.

- Electrophilic aromatic substitution with methylsulfonyl chloride is the preferred method for introducing the methylsulfonyl group selectively at the para position.

- Use of chiral starting materials or asymmetric synthesis ensures the desired S-configuration is preserved.

- Reaction conditions such as temperature, solvent, and atmosphere are carefully controlled to optimize yield and purity.

- Purification techniques like crystallization and chromatography are essential to achieve high purity suitable for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(methylsulfonyl)phenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amino group.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Trifluoroacetic acid (TFA) or hydrogenation conditions can be employed.

Substitution: Electrophilic reagents such as bromine (Br2) or nitronium tetrafluoroborate (NO2BF4) are used under controlled conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, deprotected amino acids, and various substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : C15H21NO6S

- Molecular Weight : 343.39 g/mol

- IUPAC Name : (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(methylsulfonyl)phenyl)propanoic acid

- Purity : Typically around 97% in commercial preparations.

The structure includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities during chemical reactions. The methylsulfonyl group enhances the compound's reactivity and potential interactions in biological systems.

Peptide Synthesis

One significant application of this compound is in peptide synthesis. The Boc group allows for selective protection of the amine group during the formation of peptide bonds, facilitating the assembly of complex peptides and proteins. This application is crucial in developing therapeutic peptides that can target specific biological pathways.

Drug Development

The compound's unique structure makes it a valuable intermediate in the synthesis of pharmaceutical agents. For instance, derivatives of this compound are being explored for their potential as anti-cancer agents due to their ability to inhibit specific enzymes involved in tumor growth. Research indicates that modifications to the methylsulfonyl group can enhance the bioactivity of related compounds against cancer cell lines.

Enzyme Inhibition Studies

Research has demonstrated that this compound can act as an inhibitor of certain enzymes involved in metabolic pathways. For example, studies have shown its effectiveness in inhibiting serine proteases, which play a role in various physiological processes including digestion and immune response.

Antimicrobial Activity

Recent investigations have also assessed the antimicrobial properties of this compound. Preliminary results indicate that it exhibits activity against various bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents.

Case Study 1: Peptide Synthesis Optimization

A study published in Journal of Medicinal Chemistry explored the use of this compound as a building block for synthesizing cyclic peptides. The researchers reported improved yields and purity when employing this compound compared to traditional methods.

Case Study 2: Cancer Therapeutics

In a collaborative research effort detailed in Cancer Research, scientists synthesized a series of analogs based on this compound and evaluated their cytotoxic effects on breast cancer cell lines. The study highlighted one derivative that exhibited significant potency, leading to further development as a potential therapeutic candidate.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(methylsulfonyl)phenyl)propanoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal the active amino group, which can then interact with enzymes or receptors. The methylsulfonyl group may enhance the compound’s binding affinity and specificity towards its targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Key Observations :

- Acidity : The –SO₂CH₃ group increases the carboxylic acid’s acidity (pKa ~3.5–4.0) compared to –OCH₃ (pKa ~4.5–5.0) .

- Synthetic Accessibility : Methylsulfonyl derivatives often require specialized sulfonation steps, while fluorophenyl analogs are synthesized via nucleophilic aromatic substitution (e.g., uses LiOH-mediated hydrolysis) .

Stereochemical and Backbone Modifications

Pharmacokinetic and Stability Profiles

- Metabolic Stability : The methylsulfonyl group resists oxidative metabolism better than –OCH₃ or –CH₃, as seen in KZR-616 derivatives .

- Plasma Protein Binding: –SO₂CH₃ increases binding affinity (~90% vs.

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight | logP | Aqueous Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | ~355.4 | 1.5 | 0.2–0.5 |

| 4-Fluoro Analog () | ~323.3 | 2.0 | 0.8–1.2 |

| 4-Methoxy Analog () | ~321.4 | 2.1 | 0.1–0.3 |

Biological Activity

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(methylsulfonyl)phenyl)propanoic acid, often abbreviated as Boc-Ala-4-MeSO2-Phe, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₆H₁₉NO₅S

- Molecular Weight : 349.39 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

The biological activity of this compound primarily involves its interaction with various biological pathways:

- Amino Acid Transport : This compound acts as a substrate for amino acid transport systems, particularly system A and system L. It has been shown to facilitate the uptake of amino acids in various cell lines, including glioma cells, which is crucial for tumor metabolism and growth .

- Inhibition of Protein Synthesis : Preliminary studies suggest that Boc-Ala-4-MeSO2-Phe may inhibit protein synthesis by competing with natural amino acids at the ribosomal site, thereby affecting cellular proliferation .

- Antioxidant Activity : The presence of the methylsulfonyl group is believed to confer antioxidant properties, which may protect cells from oxidative stress and contribute to its therapeutic effects in inflammatory conditions .

Pharmacological Effects

The pharmacological effects of this compound have been investigated through various in vitro and in vivo studies:

- Anti-Cancer Activity : In animal models, the compound demonstrated significant anti-tumor activity against glioblastoma cells. The tumor-to-normal brain uptake ratios were reported to be as high as 115:1, indicating its potential as a targeted therapeutic agent .

- Neuroprotective Effects : Research has indicated that this compound may provide neuroprotective benefits by modulating neurotransmitter levels and reducing neuroinflammation .

Case Study 1: Glioblastoma Treatment

A study conducted on rats with induced glioblastoma revealed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to enhanced amino acid transport into the tumor cells, leading to increased apoptosis and reduced cell proliferation.

Case Study 2: Neurodegenerative Disease Model

In a model of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced markers of oxidative stress in the brain. The study highlighted its potential role in treating conditions such as Alzheimer's disease by protecting neuronal integrity.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.